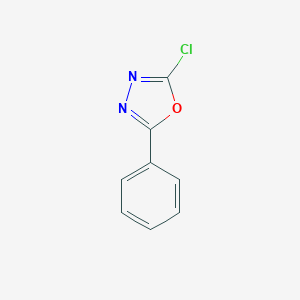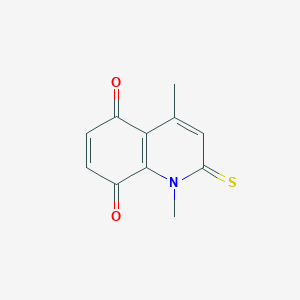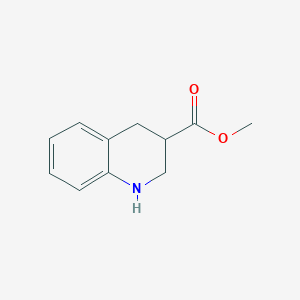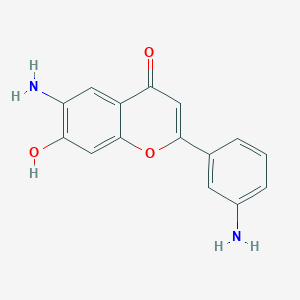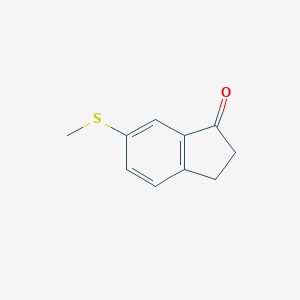
6-(Methylthio)-1-indanone
Descripción general
Descripción
6-(Methylthio)-1-indanone, or MTI, is a heterocyclic compound that has been studied extensively in both academic and industrial settings. MTI is a sulfur-containing aromatic molecule that is structurally analogous to indole, and is often used as a building block for the synthesis of other molecules. MTI has been studied for its potential use in a variety of applications, including as a potential therapeutic agent, as a precursor for the synthesis of other molecules, and as a model for studying the properties of sulfur-containing heterocycles.
Aplicaciones Científicas De Investigación
Energetic Characterization in Biomass Degradation : Indanone derivatives like 6-methyl-1-indanone have been studied for their role in biomass degradation. These studies involve calorimetric techniques and computational methodologies to determine properties like enthalpies of combustion and sublimation, gas-phase standard molar enthalpies of formation, and the enthalpy of fusion (Silva, Lima, & Ribeiro da Silva, 2018).
Synthetic Routes to Ninhydrins : Research has shown the synthesis of 5-methoxyninhydrin from 6-methoxy-1-indanone, demonstrating the utility of indanone derivatives in chemical synthesis, particularly in the preparation of ninhydrin derivatives (Heffner & Joullié, 1991).
Electrocatalytic Synthesis of 1-Indanones : An electrochemical strategy for the synthesis of 1-indanones has been developed, which is significant for creating bioactive 1-indanone scaffolds. This method is environmentally friendly and avoids the use of metal catalysts (Zhang et al., 2020).
Antiproliferative Activity Against Cancer Cells : Certain indanone derivatives have shown promising antiproliferative activity against human cancer cells. These compounds have been studied for their potential as tubulin polymerization inhibitors (Minegishi et al., 2015).
Biomass-Derived Compound Studies : Studies on compounds like 6-hydroxy-1-indanone have contributed to understanding the energetic and structural features of biomass-derived compounds. These include analysis of combustion, sublimation, and formation enthalpies (Silva & Ribeiro da Silva, 2020).
Synthesis of Indanone Derivatives : Research into the synthesis of 6-chloro-1-indanone and similar derivatives provides insights into chemical reactions and compound formations useful in various applications (Xu-qiang, 2010).
Quantum Chemical Study of Arylidene Indanones : Computational studies on arylidene indanones have been carried out to understand their structural and quantum properties, which are relevant in medicinal chemistry (Shinde et al., 2020).
Catalytic Asymmetric Synthesis : Novel isothiocyanates derived from 1-indanones have been used in heteroannulation reactions for the construction of bispirocyclic indanone-thioimidazolidine-oxindoles, showing the versatility of indanone derivatives in asymmetric synthesis (Zhao & Du, 2018).
Mecanismo De Acción
Target of Action
It is structurally similar to 6-mercaptopurine , a well-known antineoplastic agent used to treat acute lymphocytic leukemia . 6-Mercaptopurine primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and interferes with nucleic acid synthesis by inhibiting purine metabolism .
Mode of Action
TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP .
Biochemical Pathways
6-Mercaptopurine interferes with this pathway, leading to the disruption of nucleic acid synthesis .
Pharmacokinetics
It has an elimination half-life of 60 to 120 minutes, and its active metabolites have a longer half-life .
Result of Action
Based on its similarity to 6-mercaptopurine, it may lead to cell death due to the disruption of nucleic acid synthesis .
Action Environment
The action of similar compounds can be influenced by various factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
6-methylsulfanyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJZHQRRHNSFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568514 | |
| Record name | 6-(Methylsulfanyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)-1-indanone | |
CAS RN |
138485-82-2 | |
| Record name | 6-(Methylsulfanyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylthio)-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




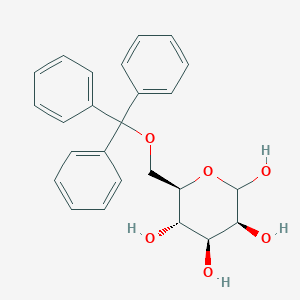
![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)

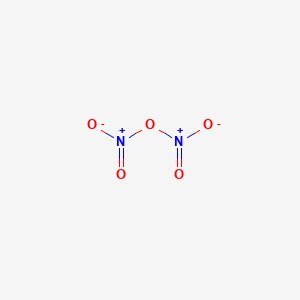



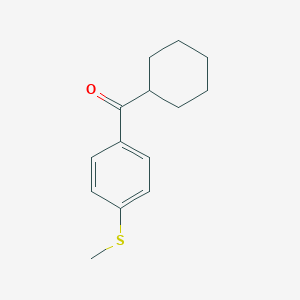
![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)
